4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.2.1]heptane
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Overview
Description
4-(Bromomethyl)-1-methyl-2-oxabicyclo[221]heptane is a bicyclic organic compound featuring a bromomethyl group attached to a bicyclo[221]heptane skeleton
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.2.1]heptane typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method is favored due to its efficiency in forming the bicyclic structure. The reaction conditions often include the use of a catalyst, such as platinum (II) or gold (I), to facilitate the cycloisomerization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted bicyclic compounds, which can be further utilized in organic synthesis and medicinal chemistry .
Scientific Research Applications
4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.2.1]heptane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of bioactive molecules.
Material Science: It is utilized in the creation of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.2.1]heptane involves its ability to undergo various chemical transformations, making it a versatile intermediate in organic synthesis. The bromomethyl group acts as a reactive site for nucleophilic substitution, while the bicyclic structure provides stability and rigidity to the molecule .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane Derivatives: Compounds like 1-(bromomethyl)bicyclo[2.2.1]heptane share a similar bicyclic structure but differ in functional groups.
Bicyclo[4.1.0]heptenes: These compounds have a different ring structure but can undergo similar chemical reactions.
Uniqueness
4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.2.1]heptane is unique due to its specific combination of a bromomethyl group and a bicyclic structure, which imparts distinct reactivity and stability. This makes it a valuable compound in synthetic chemistry and various industrial applications .
Properties
IUPAC Name |
4-(bromomethyl)-1-methyl-2-oxabicyclo[2.2.1]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrO/c1-7-2-3-8(4-7,5-9)6-10-7/h2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOHNVMVPLCTQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C1)(CO2)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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